HSP90α Binding Affinity: Sole Direct Bioactivity Benchmark
The target compound has been directly evaluated for binding to human HSP90α (N-terminal domain) by 2D ¹H-¹⁵N chemical shift perturbation NMR spectroscopy, yielding a dissociation constant (Kd) of 19,000 nM (19 μM) [1]. This represents the only publicly available quantitative biophysical interaction datum for the compound. By comparison, the des-aminomethyl analog N-(2-hydroxyphenyl)pyridine-4-carboxamide (CAS 91973-63-6, MW 214.22) has no reported HSP90 binding data in any public database (ChEMBL, BindingDB, PubChem BioAssay) [2]. For class-level context, optimized HSP90 inhibitors such as CH5138303 achieve Kd values of 0.52 nM against N-terminal HSP90α [3], indicating that the target compound's affinity—while measurable—is approximately 36,500-fold weaker than clinical-stage inhibitors and is consistent with a fragment-like or early hit profile. Users procuring this compound for HSP90-related research should therefore anticipate weak target engagement and may consider it as a starting scaffold for fragment-based drug design rather than a potent tool compound.
| Evidence Dimension | Binding affinity to human HSP90α N-terminal domain |
|---|---|
| Target Compound Data | Kd = 19,000 nM (19 μM) by 2D ¹H-¹⁵N HSQC NMR chemical shift perturbation |
| Comparator Or Baseline | N-(2-Hydroxyphenyl)pyridine-4-carboxamide (CAS 91973-63-6): no reported HSP90 binding data; CH5138303 (clinical-stage HSP90 inhibitor): Kd = 0.52 nM by SPR |
| Quantified Difference | Target compound Kd = 19,000 nM vs. Comparator with no detectable binding reported; 36,500-fold weaker than optimized inhibitor CH5138303 (Kd = 0.52 nM) |
| Conditions | Binding affinity assessed by 2D ¹H-¹⁵N chemical shift perturbation NMR spectroscopy against human HSP90α (residues 1–236, N-terminal 6His-tagged) expressed in E. coli BL21star/Rosetta2 (DE3) at 298 K |
Why This Matters
For procurement decisions, this Kd datum defines the target compound as a low-affinity HSP90 ligand suitable for fragment-based screening libraries, not as a validated chemical probe; researchers seeking potent HSP90 inhibition should select alternative chemotypes.
- [1] BindingDB. Binding affinity to human HSP90alpha assessed as 2D ¹H-¹⁵N chemical shift perturbation by NMR spectroscopy. Kd: 1.90E+4 nM. PrimarySearch_ki, PDB 2JJC. https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=rid&rid=50664327&PDB=2JJC View Source
- [2] PubChem. N-(2-Hydroxyphenyl)-4-pyridinecarboxamide, CID 70348289. No bioactivity data reported for HSP90 binding. CAS 91973-63-6. https://pubchem.ncbi.nlm.nih.gov/compound/70348289 View Source
- [3] MedChemExpress. CH5138303: potent and orally active Hsp90 inhibitor, Kd = 0.52 nM for N-terminal Hsp90α. https://www.medchemexpress.eu/CH5138303.html View Source
